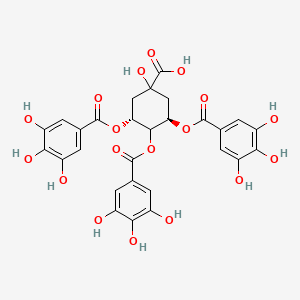
3,4,5-Tri-O-galloylquinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Tri-O-galloylquinic acid, also known as this compound, is a useful research compound. Its molecular formula is C28H24O18 and its molecular weight is 648.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 692283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
3,4,5-Tri-O-galloylquinic acid exhibits several notable biological properties:
- Antioxidant Activity : It demonstrates potent antioxidant effects, which have been validated through various assays, including the DPPH assay. This property makes it a candidate for use in food preservation and cosmetic formulations to prevent oxidative damage .
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a potential natural preservative in food products.
- Kidney Stone Prevention : Research indicates that this compound methyl ester inhibits calcium oxalate crystal growth in renal models. In a study using Drosophila melanogaster, it was found to significantly reduce the size and number of calcium oxalate crystals formed in the Malpighian tubules .
- Anti-HIV Activity : The compound has been identified as a non-competitive inhibitor of reverse transcriptases from HIV-1 and M-MLV, indicating potential applications in antiviral therapies .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions starting from quinic acid and gallic acid. The key synthetic step often employs Steglich esterification to create the tri-substituted structure . Variants such as the ethyl ester have also been isolated and studied for their biological activities .
Applications in Food Industry
Due to its antioxidant properties, this compound is being explored as a natural preservative in food products. Its ability to inhibit oxidative processes can help extend shelf life and maintain nutritional quality.
Cosmetic Industry Applications
In cosmetics, the antioxidant properties of this compound are utilized to protect skin cells from oxidative stress caused by environmental factors. Its inclusion in skincare formulations can enhance product efficacy against aging and skin damage.
Case Study 1: Kidney Stone Prevention
A study investigated the effects of this compound methyl ester on calcium oxalate crystal binding in kidney cells. Results showed a concentration-dependent decrease in crystal binding and growth in both cell culture models and Drosophila melanogaster models . The findings suggest its potential as a therapeutic agent for preventing kidney stones.
Case Study 2: Antiviral Activity
Research on the inhibition of reverse transcriptases by this compound revealed significant antiviral activity with IC50 values indicating effective inhibition at low concentrations. This positions the compound as a promising candidate for further development in antiviral drug formulations .
Eigenschaften
CAS-Nummer |
99745-62-7 |
|---|---|
Molekularformel |
C28H24O18 |
Molekulargewicht |
648.5 g/mol |
IUPAC-Name |
(3R,5R)-1-hydroxy-3,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C28H24O18/c29-12-1-9(2-13(30)20(12)35)24(38)44-18-7-28(43,27(41)42)8-19(45-25(39)10-3-14(31)21(36)15(32)4-10)23(18)46-26(40)11-5-16(33)22(37)17(34)6-11/h1-6,18-19,23,29-37,43H,7-8H2,(H,41,42)/t18-,19-,23?,28?/m1/s1 |
InChI-Schlüssel |
PEOHIPMSHPWYAQ-IOALSNHGSA-N |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Isomerische SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Kanonische SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Synonyme |
3,4,5-tri-O-galloylquinic acid TGQA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















